molecular formula C12H20ClN3O4S B1593002 N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride CAS No. 95915-82-5

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride

Cat. No. B1593002
CAS RN: 95915-82-5
M. Wt: 337.82 g/mol
InChI Key: CRQMJHQZDIEKGD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Versatile Synthesis of Secondary Amines

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride, a derivative of nitrobenzenesulfonamide, demonstrates significant versatility in the synthesis of secondary amines. Fukuyama et al. (1995) illustrated how nitrobenzenesulfonamides are efficiently alkylated to produce N-alkylated sulfonamides, which can be easily deprotected to yield secondary amines in high yields (Fukuyama, Jow, & Cheung, 1995).

Conformational and Chemical Reactivity Studies

Al‐Saadi (2020) conducted a detailed study on the conformational preferences and chemical reactivity of Piloty's acid and its hydrazide analogue, which are closely related to nitrobenzenesulfonamides. This research contributes to understanding the chemical behavior and potential applications of these compounds in biological and medicinal contexts (Al‐Saadi, 2020).

Evaluation in Cytotoxic Agents

Saari et al. (1991) evaluated basic nitrobenzenesulfonamides for their potential as novel hypoxic cell selective cytotoxic agents. Although the specific derivative N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride was not directly studied, this research provides insights into the broader family of nitrobenzenesulfonamides in therapeutic applications (Saari, Schwering, Lyle, Engelhardt, Sartorelli, & Rockwell, 1991).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including derivatives of nitrobenzenesulfonamide, and evaluated their pro-apoptotic effects in cancer cells. This research suggests the potential of nitrobenzenesulfonamide derivatives in cancer therapeutics (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Synthesis of Novel Amino Acid Carbohydrate Hybrids

Turner et al. (2001) explored the Mitsunobu glycosylation of nitrobenzenesulfonamides, leading to the synthesis of novel amino acid carbohydrate hybrids. This application demonstrates the adaptability of nitrobenzenesulfonamide derivatives in creating structurally diverse and potentially biologically active compounds (Turner, Filippov, Overhand, Marel, & Boom, 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(6-aminohexyl)-2-nitrobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S.ClH/c13-9-5-1-2-6-10-14-20(18,19)12-8-4-3-7-11(12)15(16)17;/h3-4,7-8,14H,1-2,5-6,9-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQMJHQZDIEKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627777
Record name N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Aminohexyl)-2-nitrobenzenesulfonamide Hydrochloride

CAS RN

95915-82-5
Record name N-(6-Aminohexyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of [6-(2-Nitrobenzenesulfonylamino)-hexyl]-carbamic acid t-butyl ester (2.0 g, 4.9 mmol) in 25 mL of methylene chloride at room temperature was added 3 mL of saturated HCl solution in ethyl acetate and stirred for 4 h. The precipitated solid was filtered to yield the titled compound as white solid (1.58 g, 95%); mp 161-162° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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